![molecular formula C19H20FNO6 B2526504 [2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 1004724-24-6](/img/structure/B2526504.png)
[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C19H20FNO6 and its molecular weight is 377.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
PET Imaging Probes for Alzheimer's Disease
A study by Cui et al. (2012) explored two radiofluoro-pegylated phenylbenzoxazole derivatives, synthesized for imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease using PET imaging. These derivatives displayed high affinity for Aβ(1-42) aggregates, suggesting potential as PET agents for detecting Aβ plaques in the human brain (Cui et al., 2012).
Synthesis and Antifungal Activity
Xu et al. (2007) synthesized 6-fluoro-4-quinazolinol derivatives and evaluated their antifungal activities. Compounds showed high inhibitory effects on the growth of various fungi, indicating potential applications in developing antifungal agents (Xu et al., 2007).
Fluorous Chemistry
Kysilka et al. (2008) introduced a novel highly fluorinated building block for fluorous chemistry, derived from the HFPO trimer-based alcohol. This compound demonstrates applications in synthesizing fluorous compounds that can be used in various chemical transformations and as intermediates in fluorous ionic liquids or fluorous carbenes (Kysilka et al., 2008).
Fluorinated Heterocycles Synthesis
Zhao et al. (2015) developed a method for synthesizing fluorinated 4H-3,1-benzoxazines and iminoisobenzofurans through electrophilic fluorocyclization of olefinic amides. This approach offers a pathway to generate fluorinated heterocycles, highlighting its mild conditions, broad substrate scope, and functional group tolerance (Zhao et al., 2015).
Antimicrobial Analogs
Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom to explore their antimicrobial activity. The presence of the fluorine atom significantly enhanced antimicrobial efficacy, underscoring the role of fluorinated compounds in developing new antimicrobial agents (Desai et al., 2013).
Mécanisme D'action
Mode of Action
, it can be inferred that the compound may interact with lipid bilayers due to its amphiphilic nature. It is suggested that the compound embeds into the phosphatidylserine bilayers, where it perturbs the thermotropic gel to liquid crystalline phase transition .
Biochemical Pathways
It is known that the compound can cause structural changes in phosphatidylserine bilayers , which could potentially affect various cellular processes and signaling pathways.
Result of Action
It is known that the compound can cause structural changes in phosphatidylserine bilayers , which could potentially affect the functioning of the membrane.
Action Environment
It is known that the compound can interact with lipid bilayers , suggesting that the lipid composition of the environment could potentially influence its action.
Propriétés
IUPAC Name |
[2-(3-fluoro-4-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO6/c1-11-5-6-13(9-14(11)20)21-17(22)10-27-19(23)12-7-15(24-2)18(26-4)16(8-12)25-3/h5-9H,10H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUIBOAHYZYVHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
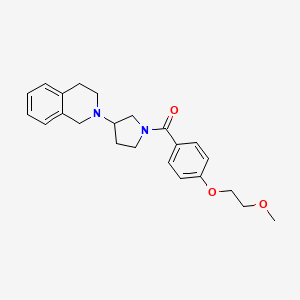
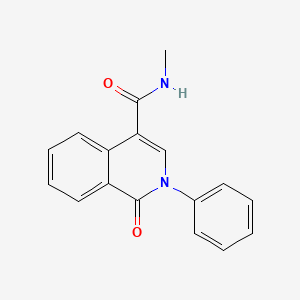
![7-(4-(2-(4-fluorophenoxy)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2526424.png)
![tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2526425.png)
![N-(2-chloro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2526426.png)
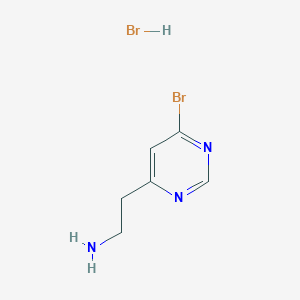

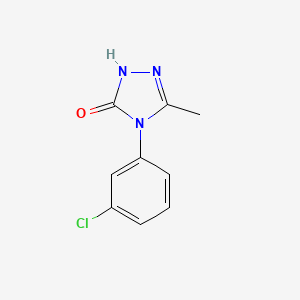
![N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2526434.png)

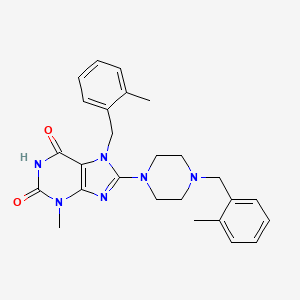

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]imidazole-4-sulfonamide](/img/structure/B2526443.png)
![N-(1-cyano-2-methylpropyl)-4-methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide](/img/structure/B2526444.png)
